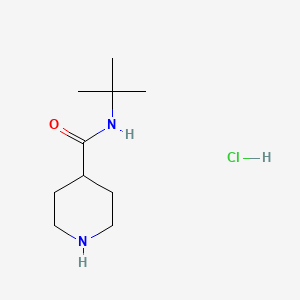

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride

Description

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride (CAS 540494-01-7) is a piperidine-derived compound with a molecular formula of C₁₀H₂₁ClN₂O and a molecular weight of 220.74 g/mol . It features a tert-butyl group attached to the carboxamide nitrogen of the piperidine ring. The compound is stored under dry, room-temperature conditions, indicating moderate stability .

Properties

IUPAC Name |

N-tert-butylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-10(2,3)12-9(13)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPSCBXDBJJMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride typically involves the protection of the amine group on the piperidine ring using tert-butyl carbamate (Boc) protection. The Boc-protected piperidine is then reacted with a carboxylic acid derivative to form the carboxamide. The final step involves the deprotection of the Boc group under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the carboxamide carbonyl group

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

Chemistry

- Building Block : This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex chemical entities. Its unique structure allows for various modifications that can lead to novel compounds with potential applications in drug development .

- Reactivity : It can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. For instance, oxidation can yield carboxylic acids, while reduction may produce alcohols or amines.

Biology

- Biochemical Probes : N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride has been investigated for its potential as a biochemical probe. Its ability to interact with biological targets makes it suitable for studying enzyme activities and receptor interactions.

- Inhibition Studies : Research has demonstrated its ability to inhibit pyroptosis (a form of programmed cell death) in a concentration-dependent manner. At higher concentrations (50 µM), it inhibited approximately 29.1% of pyroptotic cell death, indicating potential therapeutic applications in inflammatory diseases.

Medicine

- Therapeutic Potential : This compound is being explored for its pharmacological properties against various conditions, including cancer and inflammatory disorders. Structural modifications have led to analogs that exhibit enhanced potency against specific targets such as CDC42 GTPases, which are implicated in tumor progression and metastasis .

Case Studies

The following table summarizes key findings from studies investigating the biological activities of this compound:

| Study | Activity Tested | Concentration | Effect Observed |

|---|---|---|---|

| Pyroptosis Inhibition | Inhibition | 10 µM | 19.4% inhibition |

| Pyroptosis Inhibition | Inhibition | 50 µM | 29.1% inhibition |

| CDC42 Inhibition | Potency | Varies | IC50 = 2.6–3.9 µM |

These findings highlight the compound's potential in targeting critical cellular processes involved in disease mechanisms.

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings for developing new materials and chemical processes. Its unique properties make it suitable for various chemical manufacturing processes where stability and reactivity are crucial.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-

- Structure : Contains a pyrazole-acetyl substituent instead of the tert-butyl group.

- Likely higher polarity due to the pyrazole ring, affecting solubility and bioavailability.

- Applications: Not specified in evidence, but pyrazole derivatives are often studied for anti-inflammatory or kinase-inhibitory properties .

Otenabant Hydrochloride (CAS 686347-12-6)

- Structure : A 4-piperidinecarboxamide derivative with chlorophenyl and purine substituents. Molecular formula: C₂₅H₂₅Cl₂N₇O·HCl (546.88 g/mol) .

- Key Differences: Extended aromatic systems (chlorophenyl, purine) increase lipophilicity and molecular weight, likely improving CNS penetration but reducing solubility. Designed as a cannabinoid receptor antagonist for obesity treatment, indicating targeted pharmacological action compared to the unmodified target compound .

- Applications : Clinically developed for obesity, highlighting the impact of structural complexity on therapeutic specificity .

tert-Butyl (piperidin-4-ylmethyl)carbamate Hydrochloride (CAS 1049727-98-1)

N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide

- Structure : Incorporates aromatic phenyl and pyridinyl groups on the carboxamide nitrogen.

- Key Differences :

Comparative Data Table

Key Research Findings

- Structural Impact on Bioactivity :

- Solubility and Stability :

- Pharmacological Specificity: Substitutions on the piperidine ring dictate therapeutic applications. For example, Otenabant’s purine moiety enables cannabinoid receptor antagonism, whereas simpler derivatives remain exploratory .

Biological Activity

N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride is a chemical compound that belongs to the piperidine family, characterized by its unique structure which includes a tert-butyl group and a carboxamide functional group. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and receptor interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and related research findings.

This compound has the following chemical properties:

- Molecular Formula : C10H20N2O·HCl

- Molecular Weight : 220.74 g/mol

- Structure : Contains a piperidine ring substituted with a tert-butyl group and a carboxamide group.

The presence of the tert-butyl group enhances steric hindrance, which may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound can act as both an inhibitor and an activator of enzymatic activity, depending on the target involved. Its mechanism may involve:

- Competitive Inhibition : Binding to enzyme active sites, preventing substrate access.

- Activation : Enhancing enzymatic activity through conformational changes in enzyme structure.

These interactions are crucial for understanding its therapeutic applications and potential side effects.

Enzyme Modulation

This compound has been investigated for its role in modulating various enzymes:

- Enzyme Targets : Studies have shown that this compound can modulate enzyme activity through competitive inhibition or activation, which is significant for drug development.

Antimicrobial Activity

Research into the antimicrobial properties of piperidine derivatives, including this compound, suggests potential efficacy against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have reported favorable MIC values against strains such as M. tuberculosis, indicating strong antimicrobial potential .

Cytotoxicity

Cytotoxicity assessments are critical for evaluating the safety profile of compounds. The half-maximal inhibitory concentration (IC50) values provide insights into the cytotoxic effects on non-cancerous cell lines:

| Compound | IC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| This compound | TBD | SI > 1.0 (indicating low toxicity) |

A selectivity index greater than 1 indicates that the compound exhibits lower toxicity towards non-cancerous cells compared to its antimicrobial efficacy .

Study on Antituberculosis Activity

A recent study evaluated various piperidine derivatives for their antituberculosis activity. This compound showed promising results with MIC values comparable to existing treatments, highlighting its potential as a lead compound in drug development against tuberculosis .

Piperidine Derivatives in Drug Development

The structural versatility of piperidine derivatives has been explored extensively in medicinal chemistry. For instance, compounds similar to this compound have been developed as potential inhibitors for cyclin-dependent kinases (CDKs), showcasing their relevance in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(tert-Butyl)-4-piperidinecarboxamide hydrochloride, and how can low yields be mitigated?

- Methodological Answer: The synthesis typically involves carbamate protection of the piperidine nitrogen using tert-butyl groups under anhydrous conditions (e.g., Boc-anhydride in dichloromethane). Low yields in the final hydrochloride salt formation can be addressed by optimizing stoichiometry (1.2–1.5 equiv HCl in diethyl ether) and reaction time (2–4 hr at 0–5°C). Purification via recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR (δ 1.4 ppm for tert-butyl protons; δ 3.2–3.8 ppm for piperidine protons) and C NMR (δ 28–30 ppm for tert-butyl carbons) confirm structural integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 229.18 (free base) and 265.65 (hydrochloride) .

- HPLC : Retention time comparison with standards (e.g., 8.2 min on C18, 70:30 water:acetonitrile) validates purity .

Q. What are the primary biological applications of this compound in academic research?

- Methodological Answer: The compound’s tert-butyl and piperidine groups enable acetylcholine receptor modulation. In vitro assays (e.g., radioligand binding with H-acetylcholine) should use concentrations of 1–100 µM, with controls (e.g., atropine for muscarinic receptors) to validate target specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding affinity studies?

- Methodological Answer: Inconsistent IC50 values may arise from assay variability (e.g., pH, temperature). Standardize protocols using reference compounds (e.g., donepezil for acetylcholinesterase inhibition) and validate via orthogonal methods (e.g., electrophysiology for ion channel effects). Structural analogs (e.g., N-methylpiperidine derivatives) can clarify functional group contributions .

Q. What strategies optimize the hydrochloride salt formation for enhanced solubility and stability?

- Methodological Answer: Salt formation is pH-dependent; monitor via in situ FTIR (disappearance of N–H stretch at ~3300 cm). Solubility studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) guide formulation. Lyophilization improves long-term stability (store at −20°C, desiccated) .

Q. How do structural modifications (e.g., tert-butyl vs. cyclopropane substituents) impact biological activity?

- Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to compare binding poses in acetylcholine-binding proteins. Synthesize analogs via Suzuki coupling or reductive amination, and assess activity shifts in dose-response assays (EC50/IC50). For example, cyclopropane derivatives (e.g., N-methylcyclopropanamine analogs) may enhance lipophilicity and blood-brain barrier penetration .

Q. What protocols ensure reliable stability testing under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.